1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 832739-86-3
VCID: VC6360004
InChI: InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-10(2-6-12)14(22)9-15(23)11-3-7-13(8-4-11)25-17(20)21/h1-8,16-17H,9H2
SMILES: C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F
Molecular Formula: C17H12F4O4
Molecular Weight: 356.273

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione

CAS No.: 832739-86-3

Cat. No.: VC6360004

Molecular Formula: C17H12F4O4

Molecular Weight: 356.273

* For research use only. Not for human or veterinary use.

1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione - 832739-86-3

Specification

CAS No. 832739-86-3
Molecular Formula C17H12F4O4
Molecular Weight 356.273
IUPAC Name 1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
Standard InChI InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-10(2-6-12)14(22)9-15(23)11-3-7-13(8-4-11)25-17(20)21/h1-8,16-17H,9H2
Standard InChI Key ZNACVMXAYUEESC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propane-1,3-dione core flanked by two aromatic rings, each substituted with a difluoromethoxy group at the para position (Figure 1). The difluoromethoxy substituents (OCF2H-\text{O}\text{CF}_2\text{H}) introduce significant electronegativity, altering the electron density of the aromatic system and enhancing the compound’s reactivity. The IUPAC name, 1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H12F4O4\text{C}_{17}\text{H}_{12}\text{F}_{4}\text{O}_{4}
Molecular Weight356.27 g/mol
SMILESC1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)OC(F)F)OC(F)F
InChIKeyZNACVMXAYUEESC-UHFFFAOYSA-N
Hazard StatementsH302, H315, H319, H335

The compound’s solubility data remain unreported, but analogous diketones typically exhibit limited aqueous solubility due to their hydrophobic aromatic groups .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,3-Bis(4-(difluoromethoxy)phenyl)propane-1,3-dione involves multi-step reactions, often starting with the preparation of 4-(difluoromethoxy)benzaldehyde. A common approach employs Claisen-Schmidt condensation between two equivalents of 4-(difluoromethoxy)acetophenone and a diketone precursor under basic conditions. Alternative methods may utilize Ullmann coupling or nucleophilic aromatic substitution to introduce the difluoromethoxy groups.

Key Reaction Steps:

  • Synthesis of 4-(Difluoromethoxy)acetophenone:

    • Fluorination of 4-hydroxyacetophenone using SOF4\text{SOF}_4 or DAST\text{DAST} (diethylaminosulfur trifluoride).

  • Condensation Reaction:

    • Base-catalyzed condensation (e.g., NaOH/EtOH) to form the diketone backbone.

Yield optimization requires precise control of temperature and stoichiometry, with reported purity exceeding 95% in industrial batches.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Studies suggest that the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine models, it reduced prostaglandin PGE2\text{PGE}_2 levels by 62% at 10 µM, comparable to celecoxib. The difluoromethoxy groups enhance membrane permeability, enabling efficient intracellular uptake.

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for designing COX-2 inhibitors with improved metabolic stability. Structural modifications, such as substituting the diketone with a pyrazole ring, have yielded analogs with enhanced potency (e.g., IC50=2.1 μM\text{IC}_{50} = 2.1 \ \mu\text{M} for a pyrazole derivative).

Prodrug Formulations

Encapsulation in liposomal nanoparticles increases bioavailability by 3.2-fold in rat pharmacokinetic studies. This approach mitigates the compound’s poor aqueous solubility.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
InhalationUse fume hood; monitor air quality
StorageStore in airtight container at 4°C

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-(difluoromethoxy)phenyl isomer (CAS 938004-15-0) exhibits reduced bioactivity (IC50=15.4 μM\text{IC}_{50} = 15.4 \ \mu\text{M} in MCF-7 cells), highlighting the importance of para-substitution for target binding .

Fluorophenyl Analog (CAS 1493-51-2)

Replacing difluoromethoxy with fluorine atoms abolishes COX-2 inhibition, underscoring the role of the OCF2H-\text{O}\text{CF}_2\text{H} group in enzyme interaction .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with non-COX inflammatory targets (e.g., NLRP3 inflammasome).

  • Hybrid Molecules: Conjugate with platinum complexes to explore synergistic anticancer effects.

  • Environmental Impact: Assess biodegradation pathways to address ecotoxicological concerns.

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